2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
Description
WAY-354896 is a chemical compound known for its dual activation of Protein Kinase R (PKR) and Protein Kinase R-Like Kinase (PERK). These kinases play crucial roles in cellular stress responses, particularly in the context of the unfolded protein response (UPR) and endoplasmic reticulum stress .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQWPTZSKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-354896 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-354896 typically involves large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Quality control measures, including purity analysis and stability testing, are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-354896 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in WAY-354896 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HCT116 (human colon cancer cells)
- MCF7 (breast cancer cells)
- A549 (lung cancer cells)
The proposed mechanism of action involves the inhibition of specific kinases associated with cell cycle regulation and apoptosis pathways. For instance, it has been shown to target Aurora kinases, which play a crucial role in mitosis and are often overexpressed in cancer cells .
Interaction with Biological Targets
The compound interacts with several biological targets, making it a subject of interest for further studies:
- Kinase Inhibition : It acts as an inhibitor for various kinases involved in cancer progression.
- Signal Transduction Pathways : Research has explored how it affects pathways such as JNK signaling, which is linked to cellular stress responses and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique features of This compound :
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one | Structure | Exhibits anti-cancer properties; similar chroman backbone. |
| 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-nitrothiazol | Structure | Targets JNK signaling pathway; used in studying cellular stress responses. |
| 2-(2-Hydroxyphenyl)-5-methoxybenzofuran | Structure | Investigated for neuroprotective effects; related structure. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- In Vitro Efficacy Against Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in HCT116 cells after 48 hours of exposure at varying concentrations.
- Mechanistic Insights : Another research effort focused on elucidating the molecular pathways affected by this compound, finding that it induces apoptosis through caspase activation and mitochondrial dysfunction .
Mechanism of Action
WAY-354896 exerts its effects by activating PKR and PERK, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This activation triggers the unfolded protein response, which helps cells cope with stress by reducing protein synthesis and promoting the degradation of misfolded proteins. The molecular targets and pathways involved include the PERK-eIF2α-ATF4 pathway and the PKR-mediated apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds
GSK2606414: A selective PERK inhibitor with high potency.
ML291: A chemical probe that selectively activates the PERK/eIF2α/CHOP pathway.
ISRIB: An inhibitor of the integrated stress response that targets eIF2B.
Uniqueness of WAY-354896
WAY-354896 is unique due to its dual activation of both PKR and PERK, which distinguishes it from other compounds that typically target only one of these kinases. This dual activation allows for a more comprehensive modulation of cellular stress responses, making WAY-354896 a valuable tool for research and potential therapeutic applications .
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one is a member of the benzodioxin family, characterized by its unique structural features that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be visualized as follows:
This structure includes a methoxy group and a chromanone moiety, which are crucial for its biological interactions.
Enzyme Inhibition
Research has shown that compounds related to this compound exhibit significant enzyme inhibitory activity. One prominent study investigated the compound's effect on Poly(ADP-ribose) polymerase 1 (PARP1) , a critical enzyme involved in DNA repair mechanisms. The compound demonstrated an IC50 value of 5.8 μM , indicating moderate inhibition potential compared to other known inhibitors like olaparib .
Table 1: Inhibition Potency of Related Compounds on PARP1
| Compound | Structure | PARP1 IC50 (μM) |
|---|---|---|
| 1 | - | >10 |
| 2 | - | >10 |
| 3 | - | 12 ± 1.6 |
| 4 | - | 5.8 ± 0.10 |
| 10 | - | 0.88 ± 0.090 |
The data indicates that while some compounds show weak inhibition (>10 μM), others like compound 10 exhibit strong inhibition with an IC50 of 0.88 μM , highlighting the variability in activity among benzodioxin derivatives .
Potential Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in cancer treatment due to its ability to inhibit PARP1, which is a target for cancer therapies aimed at exploiting DNA repair pathways. Additionally, compounds derived from similar structures have been explored for their effects on other enzymes such as acetylcholinesterase and α-glucosidase, indicating a broader pharmacological profile .
Case Studies
A series of studies have focused on synthesizing derivatives of the parent compound to enhance its biological activity. For instance, derivatives were synthesized and screened for their inhibitory effects on various enzymes linked to diabetes and Alzheimer's disease . These studies revealed that modifications to the benzodioxin core could significantly alter enzyme inhibition profiles and enhance selectivity.
Example Case Study: Synthesis and Screening
In one notable case study, researchers synthesized several sulfonamide derivatives based on the benzodioxin framework and evaluated their inhibitory effects against α-glucosidase and acetylcholinesterase. The findings indicated that certain modifications led to increased potency against these targets, suggesting that structural optimization is key in developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details the use of Grignard reagents (e.g., methylmagnesium bromide) in THF at −78°C to introduce substituents to the chroman-4-one core. Optimization involves controlling reaction temperature, stoichiometry (e.g., 1.5 eq of methyl 2-aminoacetate in DCM with TEA ), and solvent polarity. Low yields (e.g., 53% in ) suggest the need for purification via flash chromatography (0–10% EtOAc/hexanes) and rigorous monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. Example: In , δ6.81–6.69 (m, 4H) confirms aromatic protons, while δ3.79 (s, 3H) verifies methoxy groups .
- HR-ESIMS : Validates molecular weight (e.g., m/z 312.32 for C18H16O5 ).
- UV-Vis : Useful for chromophore analysis (e.g., λmax ~270 nm for conjugated systems).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in a dry, inert atmosphere (P402 + P404) at 2–8°C .
- Handling : Use PPE (gloves, goggles, respirators; P280, P284) and avoid ignition sources (P210).
- Waste Disposal : Follow P501 guidelines (incineration via licensed facilities) .
- Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., CDK9 in ). Validate with SAR data from analogs like 12t–12v .
- QSAR Models : Correlate substituent electronegativity/logP with activity (e.g., enzyme inhibition IC50 values) .
- Case Study : identifies Compound A (a derivative) as a Pseudomonas aeruginosa inhibitor via LPS interaction modeling .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., α-glucosidase assays in ).
- Meta-Analysis : Compare structural motifs (e.g., sulfonamide vs. triazole derivatives) and their IC50 variability .
- Control Experiments : Rule out assay interference (e.g., solvent DMSO concentrations >0.1% can skew results).
Q. How do structural modifications (e.g., prenylation, halogenation) impact enzyme inhibition?
- Methodological Answer :
- Prenylation : shows 6-prenylisoflavanone derivatives enhance hydrophobic interactions with enzyme active sites.
- Halogenation : In , fluorine substitution at position 2 increases metabolic stability (logP reduction) .
- Table :
| Derivative | Modification | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|---|
| 7a-l | Sulfonamide | α-Glucosidase | 12–45 | |
| 12t | Thiazole | CDK9 | 0.8 |
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Purification : Flash chromatography becomes impractical; switch to recrystallization (e.g., using EtOAc/hexanes).
- Yield Optimization : Replace air-sensitive reagents (e.g., LiH in ) with stable alternatives .
- Byproduct Management : Monitor dimerization (common in dihydrobenzodioxin systems) via LC-MS .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
